5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
CAS No.: 10445-04-2
Cat. No.: VC7262921
Molecular Formula: C9H6F3N3S
Molecular Weight: 245.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10445-04-2 |
|---|---|
| Molecular Formula | C9H6F3N3S |
| Molecular Weight | 245.22 |
| IUPAC Name | 5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) |
| Standard InChI Key | IKOYAQXGLSFYSH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN=C(S2)N)C(F)(F)F |
Introduction
Chemical Identification and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is systematically named 5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine under IUPAC guidelines . Its molecular formula is C₉H₆F₃N₃S, with a precise exact mass of 245.02345286 Da . The trifluoromethyl (-CF₃) group at the para position of the phenyl ring enhances metabolic stability and lipophilicity, while the thiadiazole ring contributes to π-π stacking interactions in biological targets .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 245.23 g/mol | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 7 | PubChem |
| Rotatable Bonds | 1 | PubChem |
| Topological Polar Surface Area | 85.5 Ų | PubChem |
Structural Representation
The SMILES notation for the compound is C1=CC(=CC=C1C2=NN=C(S2)N)C(F)(F)F, and its InChIKey is IKOYAQXGLSFYSH-UHFFFAOYSA-N . The planar thiadiazole ring (positions 1,3,4) is fused to a phenyl group substituted with -CF₃, creating a rigid, conjugated system (Figure 1).
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis protocol for this compound is documented in the literature, analogous 1,3,4-thiadiazoles are typically synthesized via:
-
Cyclization of Thiosemicarbazides: Reaction of substituted thiosemicarbazides with dehydrating agents like phosphorus oxychloride .
-
Huisgen Cycloaddition: Click chemistry approaches using azides and alkynes .
For this compound, a plausible route involves cyclizing a 4-(trifluoromethyl)phenyl-substituted thiosemicarbazide precursor under acidic conditions.
Reactivity and Functionalization
The amine group at position 2 is nucleophilic, enabling derivatization via:
-
Acylation: Reaction with acyl chlorides to form amides.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling for aryl group introduction .
The sulfur atom in the thiadiazole ring may participate in hydrogen bonding with biological targets, as seen in kinase inhibitors .
Physicochemical Properties
Solubility and Lipophilicity
With an XLogP3 of 2.6, the compound is moderately lipophilic, suggesting good membrane permeability but limited aqueous solubility . The -CF₃ group enhances lipid bilayer penetration, a trait exploited in blood-brain barrier-permeable drugs .
Stability Profile
The thiadiazole ring is generally stable under physiological conditions but may undergo hydrolysis under strongly acidic or basic environments. The -CF₃ group resists oxidative metabolism, contributing to a longer half-life in vivo .
Biological Activity and Mechanisms
Table 2: Cytotoxic IC₅₀ Values of Analogous Thiadiazoles
| Compound | Cell Line (IC₅₀) | Reference |
|---|---|---|
| Yang-22 | MCF-7 (0.28 μg/mL) | PMC |
| Juszczak-23 | HT-29 (12.5 μM) | PMC |
| Alam-21 | SK-MEL-2 (4.27 μg/mL) | PMC |
Structure-Activity Relationships (SAR)
-
Trifluoromethyl Group: Enhances binding to hydrophobic pockets in enzymes (e.g., tubulin) .
-
Amine at Position 2: Critical for hydrogen bonding with kinase ATP-binding sites .
Spectral Characterization
NMR Spectroscopy
The 13C NMR spectrum (SpectraBase ID: I24bpaoKA4B) shows characteristic signals:
Infrared Spectroscopy
The FTIR spectrum (KBr wafer) reveals:
Mass Spectrometry
The ESI-MS profile includes a base peak at m/z 245.0234 corresponding to [M+H]⁺ .
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The compound’s core structure is present in BMS compound 4c (CID: 71655433), a kinase inhibitor with a pyridin-3-amine extension . This highlights its utility as a building block for targeted therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume